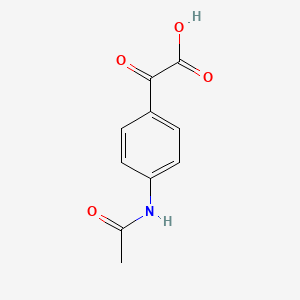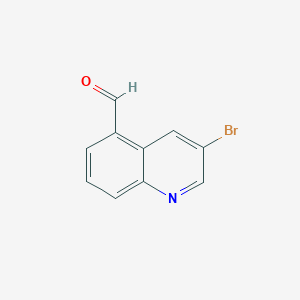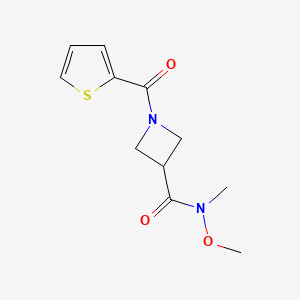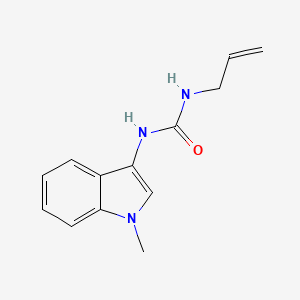![molecular formula C18H13ClN4O3S B2354442 3-cloro-N-(2-(4-nitrofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida CAS No. 396720-01-7](/img/structure/B2354442.png)
3-cloro-N-(2-(4-nitrofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mecanismo De Acción
3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide selectively inhibits BTK, ITK, and TEC kinase, which are all involved in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are often dysregulated in cancer. By inhibiting these kinases, 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide blocks BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. The compound has also been shown to modulate the immune system, leading to increased anti-tumor activity. In addition, 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a potent and selective inhibitor of BTK, ITK, and TEC kinase, making it a valuable tool for studying the BCR signaling pathway in cancer. However, the compound is still in the early stages of clinical development, and its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the development of 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. One area of focus is the combination of 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide with other targeted therapies, such as inhibitors of the PI3K pathway. Another potential direction is the development of 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by dysregulated B-cell signaling. Finally, further research is needed to fully understand the safety and efficacy of 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in humans, and to identify the patient populations that are most likely to benefit from the treatment.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves several steps, including the reaction of 4-nitrophenylhydrazine with thioacetamide to form 2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazole. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide.
Aplicaciones Científicas De Investigación
Actividades antibacterianas
Compuestos con estructuras similares se han probado para sus actividades antibacterianas contra una gama de bacterias, incluidas las bacterias grampositivas y gramnegativas, así como las cepas de hongos y levaduras patógenos .
Actividades antiinflamatorias y analgésicas
Los derivados del indol con grupos nitrofenilo han mostrado actividades antiinflamatorias y analgésicas, lo que sugiere que nuestro compuesto también puede poseer estos potenciales biológicos .
Aplicaciones ópticas no lineales
Los compuestos con grupos cloro y nitrofenilo se han estudiado por sus propiedades ópticas no lineales, lo que indica posibles aplicaciones en dispositivos ópticos .
Agentes anticancerígenos
La síntesis de moléculas híbridas que contienen grupos nitrofenilo ha sido un enfoque eficaz para diseñar posibles agentes anticancerígenos .
Ciencia de materiales
Las amidas combinadas con otros grupos funcionales han mostrado promesa en la síntesis de compuestos novedosos con diversas aplicaciones en la ciencia de materiales .
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQUCRAXPOLOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)
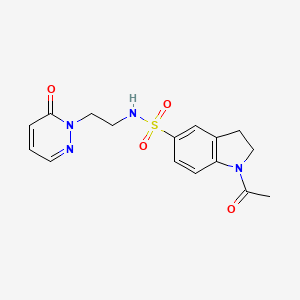
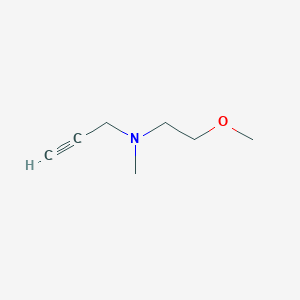
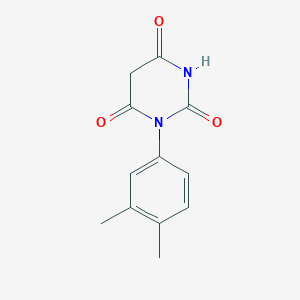
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)
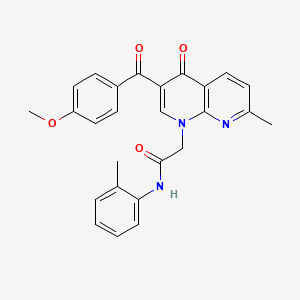
![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)
